PROTAC ER|A Degrader-8
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Overview
Description
PROTAC ER|A Degrader-8 is a proteolysis-targeting chimera (PROTAC) designed to target and degrade the estrogen receptor alpha (ERα). This compound leverages the ubiquitin-proteasome system to selectively degrade the estrogen receptor, making it a promising therapeutic agent for estrogen receptor-positive cancers, particularly breast cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC ER|A Degrader-8 involves the conjugation of a ligand that binds to the estrogen receptor alpha with a ligand that recruits an E3 ubiquitin ligase, connected by a linker. The synthetic route typically includes:
Ligand Synthesis: The estrogen receptor-binding ligand and the E3 ligase-binding ligand are synthesized separately.
Linker Attachment: A suitable linker is synthesized and attached to one of the ligands.
Conjugation: The second ligand is then conjugated to the linker, forming the final PROTAC molecule
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Batch Processing: Large quantities of reactants are processed in batches to produce the compound.
Purification: Advanced purification techniques such as chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
PROTAC ER|A Degrader-8 undergoes several types of chemical reactions, including:
Substitution Reactions: Involving the replacement of one functional group with another.
Oxidation and Reduction Reactions: Involving the gain or loss of electrons, respectively
Common Reagents and Conditions
Reagents: Common reagents include organic solvents, catalysts, and protective groups.
Conditions: Reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions
Major Products
The major products formed from these reactions are the intermediate compounds that eventually lead to the final PROTAC molecule .
Scientific Research Applications
PROTAC ER|A Degrader-8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein degradation pathways and the ubiquitin-proteasome system.
Biology: Employed in research to understand the role of estrogen receptor alpha in cellular processes.
Medicine: Investigated as a potential therapeutic agent for treating estrogen receptor-positive cancers.
Industry: Utilized in the development of targeted protein degradation technologies .
Mechanism of Action
PROTAC ER|A Degrader-8 exerts its effects by forming a ternary complex with the estrogen receptor alpha and an E3 ubiquitin ligase. This complex facilitates the ubiquitination of the estrogen receptor, marking it for degradation by the proteasome. The degradation of the estrogen receptor leads to the inhibition of estrogen receptor-mediated signaling pathways, which is beneficial in treating estrogen receptor-positive cancers .
Comparison with Similar Compounds
Similar Compounds
ARV-471: Another PROTAC targeting the estrogen receptor alpha, developed by Arvinas and Pfizer.
ERD-148: A selective estrogen receptor degrader (SERD) with a similar mechanism of action
Uniqueness
PROTAC ER|A Degrader-8 is unique due to its high specificity and efficiency in degrading the estrogen receptor alpha. Unlike traditional inhibitors, it does not merely inhibit the receptor but completely degrades it, offering a more effective therapeutic approach .
Properties
Molecular Formula |
C47H51N5O4 |
---|---|
Molecular Weight |
749.9 g/mol |
IUPAC Name |
(3S)-3-[6-[4-[[8-[4-[(1S,2R)-6-hydroxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenyl]-8-azabicyclo[3.2.1]octan-3-yl]methyl]piperazin-1-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C47H51N5O4/c53-39-14-17-41-33(27-39)8-15-40(31-4-2-1-3-5-31)45(41)32-6-9-35(10-7-32)52-37-11-12-38(52)25-30(24-37)28-49-20-22-50(23-21-49)36-13-16-42-34(26-36)29-51(47(42)56)43-18-19-44(54)48-46(43)55/h1-7,9-10,13-14,16-17,26-27,30,37-38,40,43,45,53H,8,11-12,15,18-25,28-29H2,(H,48,54,55)/t30?,37?,38?,40-,43-,45+/m0/s1 |
InChI Key |
WIMRLANOJASIIP-MVSHDMKLSA-N |
Isomeric SMILES |
C1CC2=C(C=CC(=C2)O)[C@@H]([C@@H]1C3=CC=CC=C3)C4=CC=C(C=C4)N5C6CCC5CC(C6)CN7CCN(CC7)C8=CC9=C(C=C8)C(=O)N(C9)[C@H]1CCC(=O)NC1=O |
Canonical SMILES |
C1CC2CC(CC1N2C3=CC=C(C=C3)C4C(CCC5=C4C=CC(=C5)O)C6=CC=CC=C6)CN7CCN(CC7)C8=CC9=C(C=C8)C(=O)N(C9)C1CCC(=O)NC1=O |
Origin of Product |
United States |
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